4-(4-Chlorobenzyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

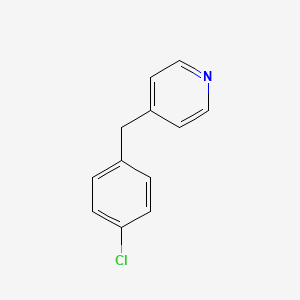

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKBVLWPESSWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196035 | |

| Record name | 4-(4'-Chlorobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4409-11-4 | |

| Record name | 4-[(4-Chlorophenyl)methyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4409-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4'-Chlorobenzyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004409114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4'-Chlorobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4'-chlorobenzyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Chlorobenzyl)pyridine chemical properties and structure

An In-Depth Technical Guide to 4-(4-Chlorobenzyl)pyridine: Properties, Synthesis, and Applications

Introduction

This compound is a versatile heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors. Structurally, it consists of a pyridine ring linked to a 4-chlorobenzyl group via a methylene bridge. This arrangement of a nucleophilic pyridine head and a functionalized benzyl tail imparts a unique reactivity profile, establishing it as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] Its utility is particularly pronounced in drug discovery, where the pyridine scaffold is a common feature in many FDA-approved therapeutics due to its ability to engage in crucial biological interactions.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, structural features, synthesis, and key applications for professionals in research and development.

Physicochemical Properties and Structural Elucidation

The physical and chemical characteristics of this compound define its behavior in synthetic protocols and formulations. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4409-11-4 | [3][4] |

| Molecular Formula | C₁₂H₁₀ClN | [3][4] |

| Molecular Weight | 203.67 g/mol | [3][5] |

| Appearance | Light orange to yellow powder or lump | [1] |

| Melting Point | 25-30 °C | [1] |

| Boiling Point | 123-125 °C (at 6 mmHg) | [1] |

| Density | 1.16 g/cm³ | [1] |

| IUPAC Name | 4-((4-chlorophenyl)methyl)pyridine | [3][4] |

Molecular Structure

The structure of this compound features a pyridine ring substituted at the 4-position with a benzyl group, which in turn is substituted at its para-position with a chlorine atom. This structure is confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.

Caption: Chemical structure of this compound.

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. Key chemical shifts (in CDCl₃) are observed around:

-

8.5 ppm: A doublet corresponding to the two protons on the pyridine ring adjacent to the nitrogen (α-protons). Their downfield shift is due to the deshielding effect of the electronegative nitrogen atom.

-

7.1-7.3 ppm: A set of multiplets for the protons on the pyridine ring (β-protons) and the four aromatic protons on the chlorophenyl ring.

-

3.9 ppm: A singlet integrating to two protons, characteristic of the methylene (-CH₂-) bridge connecting the two aromatic rings.[1] The clear separation of these signals allows for straightforward structural confirmation.

-

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak (M⁺) at m/z 203, corresponding to the molecular weight of the compound. A characteristic (M+2) peak at m/z 205 with approximately one-third the intensity of the M⁺ peak is also observed, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and a distinct C-Cl stretching band.

Synthesis and Reactivity

While multiple synthetic routes exist for benzylpyridines, a common and logical approach for this compound involves the coupling of a pyridine-containing nucleophile with a chlorobenzyl electrophile, or vice versa. A plausible method is the reaction between 4-picoline (4-methylpyridine) and 4-chlorobenzyl chloride.

A more versatile laboratory and industrial synthesis involves a Grignard reaction, which offers good control and yields.

Caption: Grignard-based synthesis workflow for the target compound.

Example Synthetic Protocol: Grignard Cross-Coupling

This protocol describes a conceptual pathway based on well-established organometallic cross-coupling reactions. The choice of a nickel or palladium catalyst is critical for facilitating the C-C bond formation between the sp²-hybridized carbon of the Grignard reagent and the sp³-hybridized carbon of the benzyl chloride.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of 4-chloropyridine in anhydrous THF to the magnesium suspension.[6] The reaction is often initiated with a small crystal of iodine or gentle heating.

-

Stir the mixture until the magnesium has been consumed to form the 4-pyridylmagnesium chloride Grignard reagent.

Step 2: Cross-Coupling Reaction

-

In a separate flask under an inert atmosphere, dissolve 4-chlorobenzyl chloride and a suitable catalyst (e.g., a palladium or nickel phosphine complex) in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared Grignard reagent from Step 1 to the solution of 4-chlorobenzyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material using silica gel column chromatography to obtain pure this compound.

Reactivity Profile

-

N-Alkylation/Protonation: The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic site. It readily reacts with acids to form pyridinium salts and with alkylating agents to form quaternary ammonium salts.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. Substitution, when forced, typically occurs at the 3- and 5-positions. The chlorophenyl ring, however, can undergo further electrophilic substitution directed by the chlorine atom (ortho, para-directing).

-

Side-Chain Reactivity: The methylene bridge can be a site for radical halogenation under appropriate conditions.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. Its structure is a key component in several classes of biologically active molecules.

-

Pharmaceutical Intermediates: The compound is a crucial precursor in the synthesis of various pharmaceuticals. It is particularly noted as an intermediate for anti-cancer and anti-inflammatory agents.[1] The benzylpyridine moiety is a recognized pharmacophore that can be elaborated to target a wide range of biological receptors and enzymes. For instance, the closely related isomer, 2-(4-chlorobenzyl)pyridine, is a key intermediate in the synthesis of chlorphenamine, a widely used first-generation antihistamine.[7] This highlights the utility of the chlorobenzylpyridine scaffold in developing molecules that modulate histamine H₁ receptors.

-

Agrochemicals: It serves as an intermediate in the formulation of advanced crop protection agents, where its structural features contribute to the efficacy and stability of the final active ingredients.[8]

-

Material Science: The compound is utilized in the production of specialty polymers and resins. Its incorporation into polymer backbones can enhance thermal stability and modify mechanical properties due to the rigidity and polarity of the aromatic rings.[1]

Safety, Handling, and Storage

-

Safety: While specific toxicity data for the 4-isomer is limited, related compounds like 2-(4-chlorobenzyl)pyridine are classified as harmful if swallowed and can cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8 °C to maintain long-term stability.[1]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in diverse scientific fields. Its unique combination of a nucleophilic pyridine ring and a functionalized benzyl group provides a synthetically flexible platform for researchers. From the development of life-saving pharmaceuticals to the creation of advanced materials, its role as a foundational building block is critical. The detailed understanding of its properties, synthesis, and reactivity presented in this guide serves as a vital resource for scientists and researchers aiming to harness its potential in their development programs.

References

- 1. This compound(4409-11-4) 1H NMR spectrum [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 4-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 5. This compound | 4409-11-4 [chemicalbook.com]

- 6. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-(4'-Chlorobenzyl)pyridine | C12H10ClN | CID 78054 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-(4-Chlorobenzyl)pyridine (CAS 4409-11-4): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-(4-Chlorobenzyl)pyridine, CAS number 4409-11-4, a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and material science sectors. The pyridine moiety is a privileged scaffold found in numerous FDA-approved drugs, making its derivatives valuable intermediates in drug discovery.[1][2] This document delves into the core physicochemical properties, spectroscopic profile, representative synthetic methodologies, and key chemical reactivity of this compound. Furthermore, it explores its established and potential applications, with a particular focus on its role as an intermediate in the development of novel therapeutic agents.[3] Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

Core Physicochemical & Spectroscopic Profile

This compound is a solid or liquid compound, appearing as a white or colorless to yellow substance.[3][4] Its structure, featuring a pyridine ring linked to a 4-chlorobenzyl group via a methylene bridge, provides a unique combination of basicity, aromaticity, and reactivity.

Key Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 4409-11-4 | [5][6][7] |

| Molecular Formula | C₁₂H₁₀ClN | [5][6][8][9] |

| Molecular Weight | 203.67 g/mol | [3][5][6][9] |

| Appearance | White/Colorless to Yellow powder/lump/liquid | [3][4] |

| Melting Point | 25 - 30 °C | [3][8] |

| Boiling Point | 123-125 °C @ 6 mmHg | [8] |

| Density | 1.16 g/cm³ | [3][8] |

| pKa | 5.72 | [8] |

| Refractive Index (n20D) | 1.589 - 1.591 | [3][8] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected data from key analytical techniques are outlined below.

| Technique | Expected Signature | Source(s) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 203/205 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments corresponding to the loss of Cl, benzyl, or pyridyl moieties. | [6][10] |

| Infrared (IR) Spectroscopy | C-H stretching (aromatic) ~3000-3100 cm⁻¹, C=C and C=N stretching (aromatic rings) ~1400-1600 cm⁻¹, C-Cl stretching ~700-800 cm⁻¹. | [6][11] |

| ¹H NMR (CDCl₃) | Signals expected in the aromatic region (~7.0-8.5 ppm) for both pyridine and chlorophenyl protons. A characteristic singlet for the methylene bridge (-CH₂-) protons (~4.0 ppm). | [12] |

| ¹³C NMR (CDCl₃) | Resonances for 12 unique carbons, including those in the pyridine and chlorophenyl rings, and a distinct signal for the methylene carbon. | [12] |

Synthesis & Mechanistic Considerations

As a key building block, this compound can be synthesized through various modern organic chemistry techniques. A representative and highly efficient method is the Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of a pyridine boronic acid derivative with a chlorobenzyl halide.

Synthetic Workflow: Suzuki Cross-Coupling

The following diagram illustrates a plausible workflow for the synthesis of this compound. This approach is favored for its high functional group tolerance and excellent yields.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 4409-11-4 | TCI AMERICA [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. 4-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4409-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 4409-11-4 [chemicalbook.com]

- 10. This compound(4409-11-4) MS spectrum [chemicalbook.com]

- 11. 4-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 12. 2-(4'-Chlorobenzyl)pyridine | C12H10ClN | CID 78054 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-(4-Chlorobenzyl)pyridine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Versatile Building Block

4-(4-Chlorobenzyl)pyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked by a methylene bridge to a 4-chlorophenyl moiety, makes it a versatile scaffold for the synthesis of novel pharmaceutical agents and functional materials. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system, the convergence of these orthogonal analytical techniques provides an unassailable confirmation of the molecular structure. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but the underlying scientific rationale for spectral interpretation and data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the methylene bridge and the two aromatic rings. The electronegativity of the nitrogen atom in the pyridine ring causes a significant downfield shift for its adjacent protons (H-2/H-6) compared to the other aromatic protons.

The logical workflow for assigning proton signals begins with identifying the most electronically distinct protons. The protons alpha to the pyridine nitrogen are the most deshielded, followed by the remaining aromatic protons, with the aliphatic methylene protons being the most shielded (upfield).

Table 1: Summary of ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 (Pyridine) | ~ 8.51 | Doublet | 2H |

| H-2', H-6' (Chlorophenyl) | ~ 7.25 | Doublet | 2H |

| H-3', H-5' (Chlorophenyl) | ~ 7.13 | Doublet | 2H |

| H-3, H-5 (Pyridine) | ~ 7.08 | Doublet | 2H |

| -CH₂- (Methylene) | ~ 3.93 | Singlet | 2H |

Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment. The carbons of the pyridine ring are significantly affected by the nitrogen atom, with C-2/C-6 and C-4 appearing at distinct downfield positions. The carbon atom attached to chlorine (C-4') is also shifted downfield due to the inductive effect of the halogen.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Pyridine) | ~ 150.1 |

| C-2, C-6 (Pyridine) | ~ 149.5 |

| C-1' (Chlorophenyl) | ~ 137.5 |

| C-4' (Chlorophenyl) | ~ 132.3 |

| C-3', C-5' (Chlorophenyl) | ~ 130.4 |

| C-2', C-6' (Chlorophenyl) | ~ 128.8 |

| C-3, C-5 (Pyridine) | ~ 124.1 |

| -CH₂- (Methylene) | ~ 41.0 |

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity.

Infrared (IR) Spectroscopy: Identifying Functional Groups by Vibration

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence of key structural motifs. For this compound, the IR spectrum confirms the presence of both aromatic rings and the aliphatic linker.

The causality behind IR assignments is rooted in the physics of molecular vibrations. Stronger bonds and lighter atoms vibrate at higher frequencies. C-H bonds stretch at high wavenumbers, while heavier atoms like C-Cl vibrate at lower wavenumbers in the "fingerprint region."

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Rationale |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Confirms the presence of C-H bonds on both the pyridine and chlorophenyl rings.[6][7] |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Characteristic of the methylene (-CH₂-) bridge. |

| ~ 1605 | Aromatic C=C & C=N Stretch | Strong | Ring stretching vibrations of the pyridine moiety. |

| ~ 1490 | Aromatic C=C Stretch | Strong | Ring stretching vibrations of the chlorophenyl moiety. |

| ~ 810 | C-H Out-of-Plane Bend | Strong | Suggests para (1,4) substitution on the phenyl ring. |

| ~ 750 | C-Cl Stretch | Medium | Indicates the presence of the chloro-substituent on the aromatic ring.[8] |

Data interpreted from the NIST Chemistry WebBook[9] and general IR correlation tables.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR technique is a modern, rapid method for obtaining high-quality IR spectra of solid or liquid samples with minimal preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide). This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is essential for a strong, high-quality signal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that acts as a molecular fingerprint.

Upon high-energy electron impact (typically 70 eV), the molecule ionizes to form a radical cation, the molecular ion (M⁺˙) . The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. For this compound (C₁₂H₁₀ClN), the expected molecular weight is ~203.67 g/mol . A key validation feature is the isotopic pattern of chlorine: the natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks: M⁺ at m/z 203 (for C₁₂H₁₀³⁵ClN) and M+2 at m/z 205 (for C₁₂H₁₀³⁷ClN), with a relative intensity ratio of roughly 3:1.[10]

The molecular ion is unstable and undergoes fragmentation through predictable pathways, primarily driven by the formation of stable carbocations or neutral losses. The most abundant fragment is termed the base peak .

Table 4: Principal Mass Fragments of this compound

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Fragment | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| 203 / 205 | [C₁₂H₁₀ClN]⁺˙ (Molecular Ion) | ~ 77 / 26 | Electron Ionization |

| 168 | [C₁₂H₁₀N]⁺ | 100 | Loss of a chlorine radical (•Cl) |

| 167 | [C₁₂H₉N]⁺˙ | ~ 47 | Loss of a neutral HCl molecule |

| 125 / 127 | [C₇H₆Cl]⁺ | ~ 21 / 7 | Cleavage of the C-C bond alpha to the pyridine ring |

Data sourced from ChemicalBook.[10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile compounds like this compound, as it provides both separation and structural information.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injection: Inject 1 µL of the sample solution into the heated inlet (e.g., 250 °C) in split mode (e.g., 50:1 split ratio).

-

Oven Program: A temperature gradient is used to ensure good peak shape and separation. A typical program would be: hold at 100 °C for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Method Setup:

-

Interface Temperature: Set the GC-MS transfer line temperature to ~280 °C to prevent sample condensation.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450 to ensure capture of all relevant fragments and the molecular ion.

-

-

Data Acquisition & Analysis: Initiate the run. The software will acquire and store the mass spectrum for each point in the chromatogram. The spectrum corresponding to the main GC peak is extracted, background-subtracted, and analyzed.

Conclusion: A Triad of Spectroscopic Confidence

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. ¹H and ¹³C NMR spectroscopy precisely map the covalent framework of the molecule, IR spectroscopy confirms the presence of its key functional groups, and mass spectrometry validates its molecular weight and reveals a predictable, fingerprint-like fragmentation pattern. Each technique provides a layer of evidence that, when combined, offers a comprehensive and self-validating confirmation of the compound's identity and integrity. The protocols and data presented in this guide serve as an authoritative resource for scientists engaged in the synthesis, analysis, and application of this important chemical entity.

References

- 1. This compound(4409-11-4) 1H NMR [m.chemicalbook.com]

- 2. testbook.com [testbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. homework.study.com [homework.study.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 9. 4-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 10. This compound(4409-11-4) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Chlorobenzyl)pyridine

Executive Summary

Understanding the fundamental physicochemical properties of a compound is a cornerstone of effective drug discovery and development. Low aqueous solubility can impede formulation and lead to poor bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.[1] This guide provides a comprehensive technical overview of the solubility and stability profiles of 4-(4-Chlorobenzyl)pyridine, a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[2] We present detailed, field-proven protocols for determining thermodynamic solubility and assessing chemical stability through forced degradation studies, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3][4] This document is designed to equip researchers with the necessary theoretical knowledge and practical methodologies to rigorously evaluate this compound in a development setting.

Physicochemical Characterization

This compound is a pyridine derivative featuring a chlorobenzyl group at the 4-position of the pyridine ring.[2] This structure imparts specific physicochemical characteristics that govern its behavior in both aqueous and organic media. A summary of its key properties is essential for predicting its behavior and designing relevant experiments.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 4409-11-4 | [5][6] |

| Molecular Formula | C₁₂H₁₀ClN | [2][7] |

| Molecular Weight | 203.67 g/mol | [2][7] |

| Appearance | Light orange to yellow powder/lump | [2] |

| Melting Point | 25 °C | [2] |

| Predicted pKa | 4.88 ± 0.10 | [8] |

| Storage Conditions | Store at 2 - 8 °C in a tightly closed container |[2] |

Aqueous and Organic Solubility Profile

Solubility is a critical attribute that influences a compound's dissolution rate and subsequent absorption in biological systems.[9] For a basic compound like this compound, solubility is highly dependent on pH.

Theoretical Considerations: The Role of pKa

The predicted pKa of 4.88 suggests that this compound is a weak base.[8] The pyridine nitrogen can be protonated at acidic pH. According to the Henderson-Hasselbalch equation, below the pKa, the protonated, ionized form of the molecule will predominate. This ionized form is significantly more water-soluble than the neutral, free base form which is more prevalent at pH values above the pKa. Therefore, its aqueous solubility is expected to be substantially higher in acidic conditions (pH < 4.88) compared to neutral or basic conditions.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[10] This protocol is designed to ensure that equilibrium is reached between the solid compound and the solution.

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated, which is the definition of solubility.[10]

-

Equilibration Time: An extended incubation period (e.g., 24 hours) is crucial to allow the system to reach thermodynamic equilibrium.[11] Shorter times may only yield kinetic solubility, which can be misleading for formulation development.[1]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) ensures reproducible results.[12]

-

Filtration/Centrifugation: This step is critical to remove all undissolved solid particles, ensuring that the subsequent analysis only measures the concentration of the dissolved compound.[1]

-

Quantification Method: A validated analytical technique like HPLC-UV is required for accurate concentration measurement.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to separate vials containing 1 mL of each pH buffer and selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO).

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium.[11]

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles. High-speed centrifugation can also be used.[1]

-

Quantification: Prepare a standard curve of this compound in a suitable solvent. Dilute the filtered supernatant and analyze its concentration using a validated HPLC-UV method.

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each solvent and pH condition.

Data Presentation: Expected Solubility Profile

Table 2: Hypothetical Solubility Data for this compound

| Solvent / Buffer | pH | Expected Solubility (µg/mL) | Classification |

|---|---|---|---|

| Phosphate Buffer | 2.0 | High (>1000) | Soluble |

| Acetate Buffer | 4.0 | Moderate (100-1000) | Sparingly Soluble |

| Phosphate Buffer | 7.4 | Low (1-10) | Slightly Soluble |

| Borate Buffer | 9.0 | Very Low (<1) | Very Slightly Soluble |

| Methanol | N/A | High | Freely Soluble |

| Acetonitrile | N/A | Moderate | Soluble |

| DMSO | N/A | Very High | Very Soluble |

Note: The quantitative values are illustrative. Actual experimental data is required for confirmation.

Workflow Visualization: Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability Assessment

Stability testing is a crucial component of drug development, providing evidence on how a drug substance's quality changes over time under various environmental factors like temperature, humidity, and light.[4] Forced degradation, or stress testing, is undertaken to identify likely degradation products and establish the intrinsic stability of the molecule.[13]

Protocol: Forced Degradation Studies

This protocol is designed based on ICH Q1A(R2) guidelines to evaluate the stability of this compound under accelerated or exaggerated conditions.[3][4]

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent common pathways for drug degradation and are mandated by regulatory guidelines. They are designed to accelerate degradation to a level (typically 5-20%) that allows for the reliable detection of degradation products without completely destroying the molecule.

-

Analyte Concentration: A concentration of ~1 mg/mL is typically used to ensure that minor degradants can be detected by standard analytical methods.

-

Time Points: Multiple time points are analyzed to understand the kinetics of degradation.

-

Control Sample: An unstressed sample stored under ideal conditions (e.g., 2-8°C, protected from light) is essential as a baseline comparator.

Step-by-Step Methodology:

-

Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C. Analyze samples at 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at 60°C. Analyze samples at intervals. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Analyze samples at intervals.

-

Thermal Degradation: Store the solid powder in an oven at 60°C. Also, store a solution (1 mg/mL) at 60°C. Analyze samples at specified intervals.

-

Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3] A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method (see Section 4.0).

Workflow Visualization: Forced Degradation

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. chemimpex.com [chemimpex.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. This compound | 4409-11-4 [chemicalbook.com]

- 6. 4-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. Page loading... [wap.guidechem.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. m.youtube.com [m.youtube.com]

- 13. biomedres.us [biomedres.us]

The Strategic Application of 4-(4-Chlorobenzyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Versatility of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and its prevalence in a myriad of biologically active compounds.[1][2] Among the vast armamentarium of pyridine-based synthons, 4-(4-Chlorobenzyl)pyridine has emerged as a particularly valuable building block. Its unique structural features—a reactive pyridine ring coupled with a chlorobenzyl moiety—offer a gateway to a diverse chemical space, enabling the synthesis of compounds with a wide spectrum of therapeutic applications.[3][4] This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the design and synthesis of novel therapeutic agents. We will delve into its role as a key intermediate, explore the structure-activity relationships of its derivatives, and provide detailed experimental protocols for the synthesis and biological evaluation of a representative compound.

Core Applications in Drug Discovery

The this compound scaffold has proven to be a fertile ground for the development of a range of therapeutic agents, from antihistamines to potent anticancer kinase inhibitors. Its utility stems from the ability to readily modify both the pyridine and the chlorobenzyl portions of the molecule, allowing for the fine-tuning of physicochemical properties and biological activity.

Antihistamines: A Historical Perspective

One of the earliest and most well-established applications of this compound is in the synthesis of first-generation antihistamines. For instance, it serves as a key precursor in the synthesis of chlorpheniramine, a widely used H1-receptor antagonist for the treatment of allergic conditions. The synthesis typically involves the alkylation of pyridine with 4-chlorobenzyl cyanide, followed by further modifications to introduce the dimethylaminoethyl side chain. This historical application underscores the fundamental utility of the this compound core in constructing pharmacologically active molecules.

Anticancer Agents: Targeting Kinase Signaling Pathways

More recently, the focus has shifted towards the development of this compound derivatives as potent anticancer agents, particularly as inhibitors of protein kinases.[5] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The this compound scaffold provides an excellent framework for the design of ATP-competitive kinase inhibitors, where the pyridine ring can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.

A notable example is the maleimide derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) , which has demonstrated significant antineoplastic activity.[5][7][8] This compound, incorporating the 1-(4-chlorobenzyl) moiety, has been shown to be a potent inhibitor of several protein kinases and exhibits high toxicity towards various human carcinoma cell lines.[5][8]

The anticancer activity of MI-1 and related compounds is attributed to their ability to induce mitochondria-dependent apoptosis and cause DNA damage in cancer cells.[5][8] By inhibiting key kinases in cellular signaling pathways, these compounds can disrupt the delicate balance of cell growth and death, leading to the selective elimination of rapidly proliferating cancer cells. The 4-chlorobenzyl group plays a crucial role in the overall molecular conformation and binding affinity of these inhibitors to their target kinases.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway and the point of inhibition by a this compound-based kinase inhibitor.

Caption: Inhibition of a kinase cascade by a this compound derivative.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of the representative kinase inhibitor, MI-1.

| Compound | Cancer Cell Line | GI50 (µg/mL) | Reference |

| MI-1 | HCT116 (Colon Carcinoma) | 0.75 - 7.22 | [5][8] |

| MI-1 | HeLa (Cervical Carcinoma) | 0.75 - 7.22 | [5][8] |

| MI-1 | SK-MEL-28 (Melanoma) | 0.75 - 7.22 | [5][8] |

| MI-1/M5 Complex | HCT116 (Colon Carcinoma) | 0.67 - 5.43 | [8] |

| MI-1/M5 Complex | HeLa (Cervical Carcinoma) | 0.67 - 5.43 | [8] |

| MI-1/M5 Complex | SK-MEL-28 (Melanoma) | 0.67 - 5.43 | [8] |

Experimental Protocols

Synthesis of a Representative Anticancer Derivative

The following protocol details the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, a class of compounds to which the potent kinase inhibitor MI-1 belongs.[7]

Step 1: Synthesis of 3,4-dichloro-1-(4-chlorobenzyl)-1H-pyrrole-2,5-dione

A detailed procedure for this initial step would involve the reaction of dichloromaleic anhydride with 4-chlorobenzylamine.

Step 2: Synthesis of 4-amino-3-chloro-1-(4-chlorobenzyl)-1H-pyrrole-2,5-dione Derivatives

-

To a solution of 3,4-dichloro-1-(4-chlorobenzyl)-1H-pyrrole-2,5-dione (10 mmol) in 50 cm³ of ethanol, add the appropriate primary amine (20 mmol) with stirring.

-

Heat the reaction mixture to 50–80 °C and continue stirring for 2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, evaporate the solvent in vacuo.

-

Filter the resulting product, wash with ethanol, and then with a small amount of ice water.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Caption: Workflow for the synthesis of a 4-amino-3-chloro-1-(4-chlorobenzyl)-1H-pyrrole-2,5-dione derivative.

Biological Evaluation: MTT Cytotoxicity Assay

The following is a general protocol for assessing the in vitro cytotoxicity of a synthesized this compound derivative against a cancer cell line using the MTT assay.[4][9][10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Synthesized this compound derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

This compound has unequivocally established its position as a privileged scaffold in medicinal chemistry. From its foundational role in the synthesis of antihistamines to its contemporary application in the development of sophisticated anticancer kinase inhibitors, this versatile building block continues to fuel innovation in drug discovery. The inherent modifiability of the this compound core provides a robust platform for the generation of extensive compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area will likely focus on the development of derivatives with enhanced target specificity and improved pharmacokinetic profiles. The exploration of novel therapeutic areas beyond oncology, such as neurodegenerative diseases and infectious agents, also presents exciting opportunities. As our understanding of complex biological pathways deepens, the strategic application of this compound and its derivatives will undoubtedly continue to yield novel and impactful therapeutic agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

An In-Depth Technical Guide to 4-(4-Chlorobenzyl)pyridine as a Synthetic Intermediate

Foreword: The Strategic Value of the Pyridine Scaffold in Modern Synthesis

The pyridine ring is a cornerstone of contemporary organic and medicinal chemistry. Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents and advanced materials. Within the vast family of pyridine derivatives, 4-(4-Chlorobenzyl)pyridine emerges as a particularly valuable synthetic intermediate. This guide provides an in-depth exploration of its synthesis, reactivity, and application, tailored for researchers, scientists, and professionals in drug development and agrochemical innovation.

Physicochemical Properties and Structural Characterization

This compound is a crystalline solid at room temperature, presenting as a light orange to yellow or green powder or lump[1]. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4409-11-4 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClN | [1][2] |

| Molecular Weight | 203.67 g/mol | [1][2] |

| Melting Point | 25 °C | [1] |

| Density | 1.16 g/cm³ | [1] |

| Refractive Index | n20/D 1.59 | [1] |

Spectroscopic Signature

A comprehensive understanding of the spectroscopic data is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in CDCl₃ exhibits characteristic signals. The two protons of the methylene bridge typically appear as a singlet. The aromatic protons on the pyridine and chlorobenzyl rings will show distinct multiplets in the aromatic region. The protons at the 2 and 6 positions of the pyridine ring are the most deshielded and appear furthest downfield.[3]

-

¹³C NMR Spectroscopy: Based on the principles of carbon NMR and data for related pyridine derivatives, the ¹³C NMR spectrum is expected to show distinct signals for each of the unique carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region, with the carbons adjacent to the nitrogen atom appearing at a lower field. The methylene carbon will appear in the aliphatic region.

-

Mass Spectrometry: The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 203, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks. Common fragmentation patterns involve the cleavage of the benzyl-pyridine bond.[1][4]

Synthesis and Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A highly effective and commonly employed method involves the reaction of 4-methylpyridine (also known as γ-picoline) with a suitable chlorobenzylating agent.

Proposed Synthetic Protocol: Lithiation and Palladium-Catalyzed Cross-Coupling

This multi-step protocol, adapted from related synthetic procedures, offers a reliable pathway to this compound.

Step 1: Lithiation of 4-Methylpyridine

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

-

Add 4-methylpyridine (1.0 equivalent) to the cooled THF.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C.

-

Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete lithiation.

Step 2: Palladium-Catalyzed Cross-Coupling with 1-Bromo-4-chlorobenzene

-

In a separate flask, prepare a solution of 1-bromo-4-chlorobenzene (1.2 equivalents) in anhydrous THF.

-

To the lithiated 4-methylpyridine solution at -78 °C, add a palladium catalyst such as palladium(II) trifluoroacetate and a suitable phosphine ligand (e.g., tricyclohexylphosphine).

-

Slowly add the 1-bromo-4-chlorobenzene solution to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and then reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the electronic characteristics of both the pyridine and the chlorobenzyl moieties.

The Pyridine Ring: A Site for Nucleophilic Attack

The nitrogen atom in the pyridine ring is electron-withdrawing, creating an electron-deficient aromatic system. This makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.

The Methylene Bridge: A Center for Oxidation

The methylene group connecting the two aromatic rings can be a site for oxidation reactions. Under appropriate conditions, it can be oxidized to a carbonyl group, yielding 4-(4-chlorobenzoyl)pyridine. This ketone can then serve as a precursor for further functionalization, such as reduction to a secondary alcohol or conversion to other derivatives.

The Chlorobenzyl Group: A Handle for Further Coupling

The chlorine atom on the benzyl ring can participate in various cross-coupling reactions, such as Suzuki or Kumada couplings, allowing for the introduction of a wide range of substituents. This further enhances the utility of this compound as a versatile building block.

Applications in Synthesis: A Gateway to Bioactive Molecules

This compound is a pivotal intermediate in the synthesis of a diverse array of biologically active compounds.

Pharmaceutical Applications

This intermediate is extensively used in the development of novel pharmaceuticals. Its structural motif is found in compounds being investigated for their potential as:

-

Antihistamines: The core structure is related to that of chlorpheniramine, a well-known antihistamine.

-

Anticancer Agents: The pyridine and chlorophenyl groups can be functionalized to interact with various biological targets implicated in cancer pathways.

-

Anti-inflammatory Drugs: Derivatives of this compound have been explored for their potential to modulate inflammatory responses.

Agrochemical Applications

In the agrochemical sector, this compound serves as a precursor for the synthesis of:

-

Fungicides: The pyridine moiety is a common feature in many commercial fungicides.

-

Herbicides: The overall structure can be modified to create selective herbicides.[5]

-

Insecticides: The introduction of specific functional groups can lead to compounds with insecticidal properties.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed when not in use.

-

Health Hazards: May cause skin and eye irritation. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands as a testament to the power of heterocyclic chemistry in modern scientific advancement. Its straightforward synthesis, coupled with its versatile reactivity, makes it an indispensable intermediate for the creation of a wide range of valuable molecules. For researchers and developers in the pharmaceutical and agrochemical industries, a thorough understanding of this compound's properties and potential is key to unlocking new frontiers in innovation.

References

- 1. This compound(4409-11-4) MS spectrum [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound(4409-11-4) 1H NMR [m.chemicalbook.com]

- 4. 4-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 5. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Significance of 4-(4-Chlorobenzyl)pyridine

Foreword: Charting the Unexplored Potential of a Versatile Pyridine Derivative

In the landscape of medicinal chemistry and drug development, certain molecules emerge not as therapeutic agents themselves, but as pivotal scaffolds from which a multitude of biologically active compounds are born. 4-(4-Chlorobenzyl)pyridine is one such enigmatic entity. While its direct mechanism of action in biological systems remains largely uncharted territory, its prevalence as a key intermediate in the synthesis of novel pharmaceuticals warrants a comprehensive examination. This guide is crafted for researchers, scientists, and drug development professionals, providing a deep dive into the known biological context of this compound. We will navigate through its established role as a synthetic precursor and explore the diverse mechanisms of action exhibited by its derivatives. This exploration will serve as a valuable resource, illuminating potential avenues for future research and drug discovery endeavors.

This compound: A Profile of a Precursor

This compound is a substituted pyridine derivative characterized by a 4-chlorobenzyl group attached to the fourth position of the pyridine ring.[1][2][3] Its chemical structure lends itself to a variety of chemical modifications, making it a valuable building block in organic synthesis.[4] Primarily, it serves as an intermediate in the creation of more complex molecules with potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases.[4]

| Property | Value |

| CAS Number | 4409-11-4[1][2] |

| Molecular Formula | C12H10ClN[1][2] |

| Molecular Weight | 203.67 g/mol [1][2] |

| Appearance | Light orange to yellow to green powder to lump[4] |

The Mechanistic Landscape of this compound Derivatives: A Tale of Diverse Biological Activities

While direct mechanistic studies on this compound are scarce, an analysis of its derivatives provides a window into the potential biological activities associated with this chemical scaffold. These derivatives have been shown to interact with a range of biological targets, leading to diverse cellular outcomes.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research has focused on the anticancer potential of compounds derived from this compound. These derivatives have demonstrated cytotoxicity against various cancer cell lines, often through the inhibition of key regulators of the cell cycle and survival pathways.[5][6][7]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK2 and CDK9.[6] These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[6]

-

AKT/PKBβ Pathway Inhibition: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which can be synthesized from precursors related to the this compound scaffold, have shown inhibitory activity against AKT2/PKBβ.[8] The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[8]

-

PIM-1 Kinase Inhibition: Novel pyridine and pyrazolyl pyridine conjugates have demonstrated potent cytotoxicity against liver cancer cells by inhibiting PIM-1 kinase and activating caspases, leading to apoptosis.[7]

Caption: Potential anticancer mechanisms of this compound derivatives.

Antimicrobial and Antifungal Properties

The pyridine scaffold is a common feature in many antimicrobial agents. While not extensively studied for this compound itself, the related compound 2-(4-Chlorobenzyl)pyridine has been noted for its potential antimicrobial and antifungal properties.[9] Furthermore, derivatives of the broader pyridine class have shown significant activity against various pathogens.[10]

-

Efflux Pump Inhibition: A study on 4-chlorobenzyl p-coumarate, a structurally related compound, demonstrated its ability to inhibit the MepA and NorA efflux pumps in bacteria.[11] These pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics.[11]

Antihistaminic Activity: A Link to Chlorphenamine

An important connection to a well-established therapeutic agent exists through the isomer, 2-(4-chlorobenzyl)pyridine. This compound is a known precursor in the synthesis of chlorphenamine, a first-generation antihistamine.[12] Chlorphenamine functions as a potent inverse agonist of the histamine H1 receptor, thereby blocking the effects of histamine and alleviating allergic symptoms.[12] This association highlights the potential for pyridine derivatives to interact with G-protein coupled receptors.

Methodologies for Elucidating the Mechanism of Action

For a compound like this compound with an uncharacterized biological mechanism, a systematic and multi-faceted experimental approach is required. The following outlines a potential workflow for researchers aiming to unravel its biological function.

Initial Phenotypic Screening

The first step involves broad phenotypic screening to identify any observable effects on biological systems.

Experimental Protocol: High-Content Cellular Screening

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and normal cell lines.

-

Compound Treatment: Treat cells with a range of concentrations of this compound.

-

Imaging and Analysis: Employ automated microscopy and image analysis to assess various cellular parameters, including:

-

Cell viability and proliferation (e.g., using Hoechst and propidium iodide staining).

-

Morphological changes.

-

Induction of apoptosis (e.g., using Annexin V staining).

-

Cell cycle progression (e.g., using DNA content analysis).

-

Caption: A generalized workflow for determining the mechanism of action.

Target Identification and Validation

Once a biological effect is observed, the next crucial step is to identify the molecular target(s) of the compound.

-

Affinity-based Methods: Techniques such as affinity chromatography or chemical proteomics can be employed to isolate binding partners of this compound from cell lysates.

-

Computational Approaches: Molecular docking studies can be used to predict potential binding interactions with known protein structures, guiding further experimental validation.

Validation of putative targets can be achieved through genetic approaches like siRNA or CRISPR-Cas9 to knockdown the target protein and observe if the compound's effect is diminished.

Pathway Analysis

Upon target validation, the downstream signaling pathways affected by the compound-target interaction need to be elucidated. This can involve a variety of biochemical and molecular biology techniques, including:

-

Western Blotting: To assess changes in the phosphorylation status or expression levels of key signaling proteins.

-

Kinase Assays: To directly measure the inhibitory effect of the compound on specific enzyme activities.

-

Gene Expression Profiling: Using techniques like RNA-sequencing to identify global changes in gene expression following compound treatment.

Future Directions and Concluding Remarks

The journey to understand the biological role of this compound is still in its early stages. While its primary identity is that of a versatile synthetic intermediate, the diverse and potent biological activities of its derivatives strongly suggest a latent potential for this chemical scaffold. Future research should focus on systematic screening and target identification studies to unlock the therapeutic promise that may be held within this and related pyridine compounds. The methodologies outlined in this guide provide a roadmap for such endeavors, which could ultimately lead to the development of novel therapeutics for a range of human diseases.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 4409-11-4 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Chlorphenamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of 4-(4-Chlorobenzyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-(4-Chlorobenzyl)pyridine (CAS No. 4409-11-4), a key intermediate in pharmaceutical and chemical synthesis. As a substituted pyridine derivative, its chemical reactivity and toxicological profile demand a systematic and informed approach to laboratory safety. This document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of protocols rooted in scientific integrity.

Chemical and Toxicological Profile

This compound is a solid compound with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol .[1][2][3] Its structure, featuring a pyridine ring linked to a chlorobenzyl group, is fundamental to its utility in building more complex molecules. However, this structure also informs its hazard profile. Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation.[4][5][6]

GHS Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the hazards associated with this compound. The primary hazards are related to its irritant properties.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation[7][8][9] | GHS07 | Warning |

| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[7][8][9] | GHS07 | Warning |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[7] | GHS07 | Warning |

The "Warning" signal word indicates a moderate level of hazard. The primary risks associated with handling this compound are direct contact with the skin and eyes and the inhalation of its dust or aerosols.[7]

Risk Assessment and Hierarchy of Controls

A proactive approach to safety involves implementing a hierarchy of controls to mitigate identified risks. This strategy prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the handler from the hazard.

-

Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[4] This is critical to prevent the inhalation of airborne particles, which may cause respiratory irritation.[5][7] The fume hood ensures adequate ventilation and contains any dust generated.

-

Ventilation: The laboratory itself should be well-ventilated to prevent the accumulation of any vapors or dusts that might inadvertently escape primary containment.[4][10]

-

Emergency Stations: An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) in any area where this chemical is handled.[11]

Administrative Controls

These are work policies and procedures that reduce the duration, frequency, and severity of exposure.

-

Designated Work Areas: Establish a designated area within the lab specifically for working with this compound and other hazardous chemicals. This prevents cross-contamination of common areas.

-

Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins. All personnel must be trained on this SOP.

-

Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory.[6][12] Hands must be washed thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. It should never be the sole method of protection.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles if there is a significant risk of splashing.

-

Skin Protection: A lab coat must be worn and fully buttoned. For glove selection, nitrile or neoprene gloves are recommended for handling pyridine derivatives.[4] Always inspect gloves for tears or punctures before use and remove them properly to avoid skin contamination. Contaminated clothing should be removed immediately and washed before reuse.[7]

-

Respiratory Protection: If engineering controls (i.e., a fume hood) are not available or are insufficient to control exposure below occupational limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[7]

Standard Operating Protocol for Handling and Solution Preparation

This protocol provides a step-by-step methodology for safely handling solid this compound and preparing a stock solution. This workflow is designed as a self-validating system to minimize exposure.

Workflow for Safe Handling of this compound

Caption: A logical workflow for handling this compound.

Detailed Steps:

-

Preparation:

-

Confirm that the Safety Data Sheet (SDS) has been reviewed and understood.

-

Ensure all required PPE (safety goggles, lab coat, appropriate gloves) is worn correctly.

-

Verify that the chemical fume hood is functioning correctly and has a current certification.

-

-

Execution (inside the fume hood):

-

Place a balance, weigh paper or boat, spatula, beaker, and the desired solvent inside the fume hood.

-

Carefully transfer the required amount of this compound from its container to the weigh paper. Avoid creating dust.

-

Transfer the weighed solid into the beaker.

-

Slowly add the solvent to the beaker to dissolve the solid.

-

Once dissolved, transfer the solution to a final, sealable container.

-

Label the container clearly with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

-

-

Cleanup and Decontamination:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.

-

Collect all disposable materials (weigh paper, contaminated wipes) into a designated hazardous waste bag.

-

Remove gloves and other PPE using the proper technique to avoid contaminating your skin.

-

Wash hands thoroughly with soap and water.

-

Emergency and First Aid Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[7] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[7]

-

Skin Contact: Take off contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water.[8] If skin irritation occurs, get medical help.[7]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do so.[7] Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.[12]

-

Spills: Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5] Sweep up the material, place it into a sealed container for disposal, and decontaminate the area.

Storage and Disposal

Proper storage and disposal are essential for long-term laboratory safety and environmental protection.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][7] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.[7]

-

Disposal: Dispose of unused chemicals and contaminated waste in a designated, labeled, and sealed container.[7] All waste disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.[12] Do not dispose of down the drain.

By adhering to this comprehensive guide, researchers and scientists can confidently handle this compound, minimizing risks to themselves and their colleagues while advancing their critical work in drug discovery and development.

References

- 1. This compound | 4409-11-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4-(para-Chlorobenzyl)-pyridine [webbook.nist.gov]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. nj.gov [nj.gov]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemical-label.com [chemical-label.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. benchchem.com [benchchem.com]

Methodological & Application